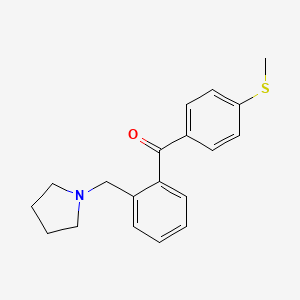

2-Pyrrolidinomethyl-4'-thiomethylbenzophenone

Description

2-Pyrrolidinomethyl-4'-thiomethylbenzophenone is a benzophenone derivative featuring a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) attached via a methyl group at the 2-position of one benzene ring and a thiomethyl (-SCH₃) group at the 4'-position of the other ring.

Properties

IUPAC Name |

(4-methylsulfanylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-22-17-10-8-15(9-11-17)19(21)18-7-3-2-6-16(18)14-20-12-4-5-13-20/h2-3,6-11H,4-5,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEXZLPKQQOONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643643 | |

| Record name | [4-(Methylsulfanyl)phenyl]{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-41-9 | |

| Record name | Methanone, [4-(methylthio)phenyl][2-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Methylsulfanyl)phenyl]{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinomethyl-4’-thiomethylbenzophenone typically involves multiple steps:

-

Formation of the Benzophenone Core: : The initial step involves the synthesis of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction requires an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

-

Introduction of the Thiomethyl Group: : The thiomethyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the benzophenone derivative with a thiol compound under basic conditions.

-

Attachment of the Pyrrolidine Ring: : The final step involves the formation of the pyrrolidine ring through a Mannich reaction. This reaction requires formaldehyde, a secondary amine (pyrrolidine), and the benzophenone derivative.

Industrial Production Methods

Industrial production of 2-Pyrrolidinomethyl-4’-thiomethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinomethyl-4’-thiomethylbenzophenone undergoes various chemical reactions, including:

-

Oxidation: : The thiomethyl group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

-

Reduction: : The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the thiomethyl group. Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Secondary alcohols

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-Pyrrolidinomethyl-4’-thiomethylbenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its effects on cellular processes.

Medicine: There is interest in its potential therapeutic applications. Studies focus on its pharmacological properties and potential use in drug development.

Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinomethyl-4’-thiomethylbenzophenone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the 4'-thiomethylbenzophenone core but differ in substituents on the opposing benzene ring:

Structural and Functional Differences

Its lower molecular weight (297.41 g/mol) suggests reduced steric hindrance compared to larger analogs . Pyrrolidinomethyl (5-membered): The pyrrolidine group balances ring strain and stability, offering moderate basicity and solubility. However, the lack of explicit data for this compound limits direct comparisons . Piperidinomethyl (6-membered): The piperidine ring provides greater conformational flexibility and stability, reflected in its higher molecular weight (325.47 g/mol). This may enhance lipid solubility and bioavailability in pharmaceutical contexts .

Non-Nitrogenous Analog: The dioxolane-substituted derivative (C₁₇H₁₆O₃S) replaces nitrogen with oxygen, reducing basicity but increasing polarity. This could improve water solubility and suitability for applications requiring hydrogen bonding interactions .

Thiomethyl Group :

- All compounds retain the 4'-thiomethyl group, which contributes sulfur’s electron-donating effects. This group may influence redox properties or serve as a site for further functionalization (e.g., oxidation to sulfoxide/sulfone derivatives).

Inferred Property Trends

- Molecular Weight : Increases with ring size (Azetidine: 297.41 < Pyrrolidine [estimated ~310] < Piperidine: 325.47).

- Solubility: Nitrogenous analogs likely exhibit higher solubility in polar aprotic solvents (e.g., DMSO), whereas the dioxolane derivative may prefer aqueous-organic mixtures.

- Reactivity : Azetidine’s ring strain may favor ring-opening reactions, while piperidine’s stability suits catalytic or medicinal roles requiring prolonged activity.

Research and Application Insights

- Pharmaceutical Potential: Tertiary amines like the pyrrolidine and piperidine derivatives are common in drug design due to their ability to interact with biological targets (e.g., enzymes, receptors). The discontinued status of this compound may indicate challenges in synthesis, stability, or efficacy.

- Synthetic Utility : The dioxolane analog’s oxygen-rich structure could serve as a protecting group or intermediate in organic synthesis .

- Comparative Stability : Piperidine derivatives are often preferred in industrial applications for their thermal and chemical stability, as seen in catalysts or polymer additives .

Biological Activity

2-Pyrrolidinomethyl-4'-thiomethylbenzophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzophenone backbone with a pyrrolidine and thiomethyl substituent. This unique arrangement contributes to its biological properties.

- Molecular Formula : CHNOS

- Molecular Weight : 273.39 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

- Antimicrobial Activity : The compound has demonstrated activity against a range of microorganisms, suggesting potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Research suggests that the compound may offer neuroprotective benefits by modulating oxidative stress pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Studies : A study assessed the antimicrobial efficacy against various bacterial strains, revealing a significant reduction in bacterial growth at certain concentrations. The minimum inhibitory concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

- Cancer Cell Line Analysis : In vitro assays using human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC values ranging from 10 to 30 µM depending on the cell type.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

- Neuroprotection Studies : In models of oxidative stress, the compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.